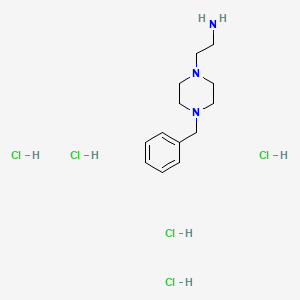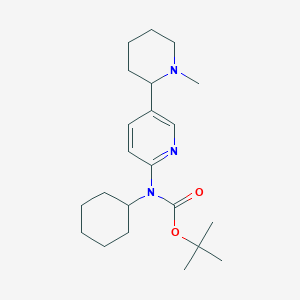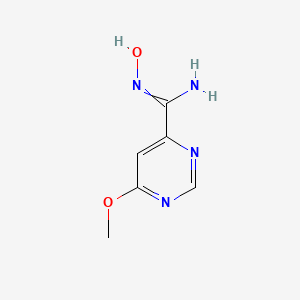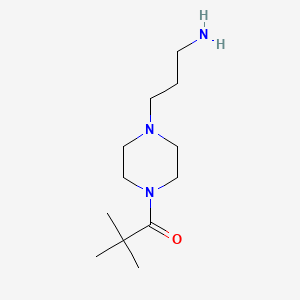
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is a complex organic compound characterized by the presence of a benzyloxy group, a chloro substituent, a methoxy group, and a tert-butylamino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a benzyloxy group is introduced to a chlorinated phenyl ring. This is followed by the introduction of a methoxy group through methylation. The final step involves the addition of a tert-butylamino group via a reductive amination process.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale synthesis of complex organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the tert-butylamino group can enhance its stability and bioavailability. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Tulobuterol: A β2-adrenergic receptor agonist used in the treatment of respiratory diseases.
Terbutaline: Another β2-adrenergic receptor agonist with similar applications in treating asthma and bronchospasm.
Uniqueness
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H24ClNO3 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
(tert-butylamino)-(2-chloro-3-methoxy-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C19H24ClNO3/c1-19(2,3)21-18(22)14-10-11-15(17(23-4)16(14)20)24-12-13-8-6-5-7-9-13/h5-11,18,21-22H,12H2,1-4H3 |
Clave InChI |
UTTFFDDKYSSEND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)



![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)
